![molecular formula C7H6N2O2 B13146849 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate. This reaction proceeds under mild conditions and the structure of the product is confirmed using various spectroscopic techniques such as PMR, IR, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions including:
Methylation: The compound reacts with methylating agents to form methylated derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms of the oxazole ring.
Common Reagents and Conditions:
Methylation: Common methylating agents include methyl iodide and dimethyl sulfate.
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are often used under basic conditions.
Major Products: The major products of these reactions are typically methylated or substituted derivatives of the original compound, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
7-Methyloxazolo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of adenosine A3 receptor agonists, which are of interest for their potential therapeutic effects.
Biological Studies: The compound and its derivatives are studied for their antimicrobial and anticancer activities.
Chemical Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds, which have various applications in pharmaceuticals and materials science.
Mécanisme D'action
The mechanism of action of 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one largely depends on its specific application. For instance, as an adenosine A3 receptor agonist, it binds to the receptor and modulates its activity, which can lead to various physiological effects such as anti-inflammatory and anticancer activities . The molecular targets and pathways involved include the adenosine receptor signaling pathways, which play a crucial role in cellular communication and response to external stimuli.
Comparaison Avec Des Composés Similaires
Oxazolo[4,5-b]pyridine-2(3H)-thione: This compound is structurally similar but contains a thione group instead of a ketone.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring instead of an oxazole ring and exhibit different chemical properties and biological activities.
Uniqueness: 7-Methyloxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to act as a precursor for various biologically active molecules makes it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
7-methyl-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-3-8-6-5(4)11-7(10)9-6/h2-3H,1H3,(H,8,9,10) |
Clé InChI |
VKQWRCKQQDOMRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


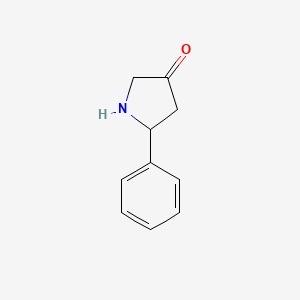

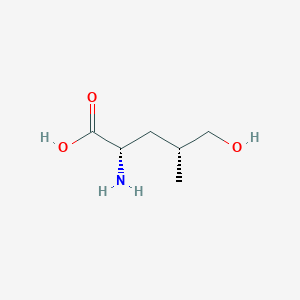
![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)

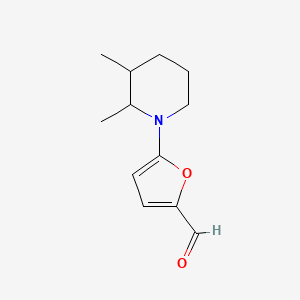

![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
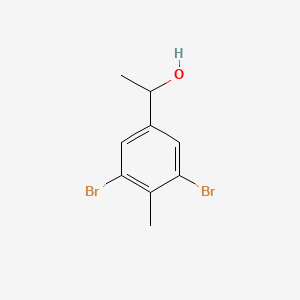
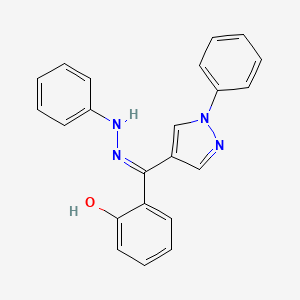
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)


